molecular formula C15H14BrNO2 B390419 4-bromo-N-(2-ethoxyphenyl)benzamide CAS No. 346690-21-9

4-bromo-N-(2-ethoxyphenyl)benzamide

Cat. No.: B390419
CAS No.: 346690-21-9
M. Wt: 320.18g/mol
InChI Key: KEIVPXOXIHITTG-UHFFFAOYSA-N
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Description

4-bromo-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and an ethoxyphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

4-bromo-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-phenylbenzamide: Similar structure but lacks the ethoxy group, which may affect its reactivity and binding properties.

    4-chloro-N-(2-ethoxyphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

4-bromo-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both the bromine atom and the ethoxyphenyl group

Properties

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIVPXOXIHITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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